- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207

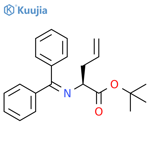

Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

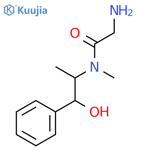

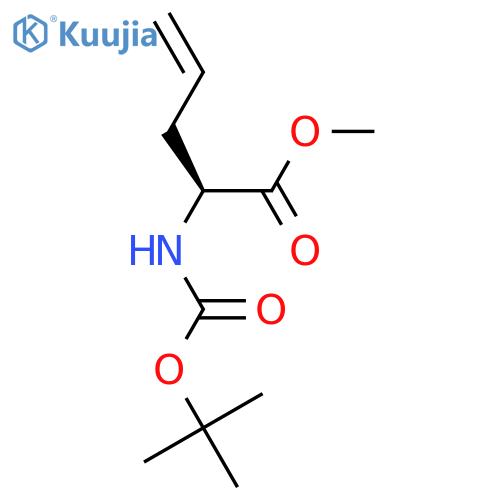

89985-87-5 structure

상품 이름:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 화학적 및 물리적 성질

이름 및 식별자

-

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-

- (S)-Methyl-2-Boc-AMino-4-pentenoic acid

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester

- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

- APXWRHACXBILLH-QMMMGPOBSA-N

- 4948AC

- FCH3679695

- AK101174

- AX8232713

- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)

- (S)-N-(Boc)allylglycine Me ester

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate

- A1-50270

- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE

- AS-69618

- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)

- MFCD13190790

- W11819

- DTXSID50431587

- 89985-87-5

- CS-0039110

- AKOS016843097

- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate

- SCHEMBL614515

-

- MDL: MFCD13190790

- 인치: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1

- InChIKey: APXWRHACXBILLH-QMMMGPOBSA-N

- 미소: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C

계산된 속성

- 정밀분자량: 229.13100

- 동위원소 질량: 229.13140809g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 4

- 중원자 수량: 16

- 회전 가능한 화학 키 수량: 7

- 복잡도: 268

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 1

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 64.599

- 소수점 매개변수 계산 참조값(XlogP): 2

실험적 성질

- PSA: 64.63000

- LogP: 2.01970

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 보안 정보

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 세관 데이터

- 세관 번호:2924199090

- 세관 데이터:

?? ?? ??:

2924199090개요:

2924199090. 기타 무환아미드 (무환아미노메틸에스테르 포함) (그 파생물과 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

?? ??:

?? ??, ?? ??,,,포장

요약:

2924199090. 기타 무환아미드 (무환아미노메틸메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126279-5g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 5g |

$*** | 2023-05-29 | |

| Advanced ChemBlocks | P35287-5G |

(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |

89985-87-5 | 95% | 5G |

$420 | 2023-09-15 | |

| ChemScence | CS-0039110-100mg |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 100mg |

$99.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 1g |

¥ 1,386.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1006269-25G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 25g |

$1550 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 1g |

¥989.0 | 2024-07-19 | |

| Chemenu | CM126279-10g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 10g |

$1075 | 2021-06-09 | |

| ChemScence | CS-0039110-5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 5g |

$947.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 0.5g |

¥679.0 | 2021-09-04 | ||

| Chemenu | CM126279-250mg |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 250mg |

$*** | 2023-05-29 |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

참조

- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375

Synthetic Routes 3

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

참조

- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505

Synthetic Routes 4

반응 조건

1.1 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

참조

- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496

Synthetic Routes 5

반응 조건

1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

참조

- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281

Synthetic Routes 6

반응 조건

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene

참조

- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8

Synthetic Routes 7

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt

참조

- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101

Synthetic Routes 8

반응 조건

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

참조

- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119

Synthetic Routes 9

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt

참조

- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602

Synthetic Routes 10

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt

1.3 Reagents: Water ; rt

1.2 rt

1.3 Reagents: Water ; rt

참조

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Synthetic Routes 11

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt

참조

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Synthetic Routes 12

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

참조

- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914

Synthetic Routes 13

반응 조건

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

참조

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

Synthetic Routes 14

반응 조건

1.1 -

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

참조

- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594

Synthetic Routes 15

반응 조건

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

참조

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

Synthetic Routes 16

반응 조건

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

참조

- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196

Synthetic Routes 17

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

참조

- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,

Synthetic Routes 18

반응 조건

1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt

참조

- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478

Synthetic Routes 19

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

참조

- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials

- (S,S)-(+)-Pseudoephedrine Glycinamide

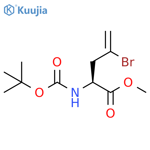

- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

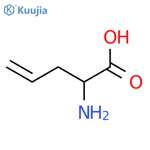

- (S)-2-Allylglycine

- Di-tert-butyl dicarbonate

- (diazomethyl)trimethylsilane

- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate 관련 문헌

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) 관련 제품

- 24277-39-2(Boc-Glu-OtBu)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 17901-01-8(Boc-L-isoleucine Methyl Ester)

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

- 132286-79-4(Boc-L-glutamic acid gamma-allyl ester)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 2649087-85-2(1-fluoro-4-2-(1-isocyanatocyclopropyl)ethenylbenzene)

- 868224-96-8(methyl 2-(1-oxo-2-{(2,4,6-trimethylphenyl)carbamoylmethyl}-1,2-dihydroisoquinolin-5-yl)oxyacetate)

추천 공급업체

Amadis Chemical Company Limited

(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

순결:99%

재다:5g

가격 ($):293.0